Descinolone acetonide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

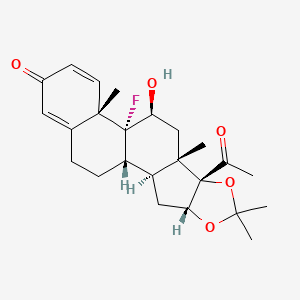

It is characterized by its chemical formula C24H31FO5 and a molar mass of 418.505 g·mol−1 . This compound was developed but never marketed . It is known for its potent anti-inflammatory and immunosuppressive properties, making it a valuable compound in medical research.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Descinolonacetonid beinhaltet die Fluorierung von Triamcinolonacetonid. Der Prozess umfasst typischerweise die folgenden Schritte:

Ausgangsmaterial: Triamcinolonacetonid.

Fluorierung: Einführung eines Fluoratoms in der 9α-Position.

Acetonidbildung: Bildung der Acetonidgruppe in den 16α,17α-Positionen.

Industrielle Produktionsmethoden: Die industrielle Produktion von Descinolonacetonid würde eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess würde Folgendes umfassen:

Reaktoren: Verwendung von großen Reaktoren für die Fluorierungs- und Acetonidbildungsschritte.

Reinigung: Techniken wie Kristallisation und Chromatographie zur Reinigung des Endprodukts.

Qualitätskontrolle: Strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit der Verbindung zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen: Descinolonacetonid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können zu Ketonen oxidiert werden.

Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.

Substitution: Das Fluoratom kann durch andere Halogene oder funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Reagenzien wie Halogenierungsmittel oder Nukleophile.

Hauptsächlich gebildete Produkte:

Oxidation: Bildung von Ketonen an den Hydroxylpositionen.

Reduktion: Bildung von Alkoholen an den Carbonylpositionen.

Substitution: Bildung von halogenierten oder funktionalisierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Triamcinolone acetonide is commonly employed in dermatology for treating inflammatory skin conditions. Its formulations include creams, ointments, and injections.

Common Dermatological Uses

| Condition | Dosage Form | Administration Route |

|---|---|---|

| Psoriasis | Topical cream (0.1%) | Topical |

| Eczema | Topical ointment (0.5%) | Topical |

| Dermatitis | Topical lotion (0.1%) | Topical |

| Keloids | Intralesional injection (40 mg) | Injection |

| Prurigo nodularis | Intralesional injection (40 mg) | Injection |

Case Study Insights:

- A study involving 39 patients treated for melasma with a 0.1% topical cream showed significant improvement over 8-15 weeks .

- Injections for keloids demonstrated a reduction in size and irritation, highlighting the effectiveness of triamcinolone acetonide in managing scar formation .

Ophthalmological Applications

In ophthalmology, triamcinolone acetonide is utilized primarily for treating macular edema and other ocular inflammatory conditions.

Ophthalmological Uses

| Condition | Dosage Form | Administration Route |

|---|---|---|

| Macular edema | Intravitreal injection (40 mg) | Injection |

| Uveitis | Intravitreal injection (40 mg) | Injection |

| Allergic conjunctivitis | Nasal spray (0.1%) | Nasal |

Case Study Insights:

- A systematic review indicated that intravitreal injections of triamcinolone acetonide improved visual acuity in patients with refractory macular edema compared to placebo .

- In cases of uveitis, two-thirds of patients showed resolution of inflammation after treatment with intravitreal injections over a 24-week period .

Rheumatological Applications

Triamcinolone acetonide is also used to manage various musculoskeletal disorders through intra-articular injections.

Rheumatological Uses

| Condition | Dosage Form | Administration Route |

|---|---|---|

| Osteoarthritis | Intra-articular injection (40 mg) | Injection |

| Rheumatoid arthritis | Intra-articular injection (40 mg) | Injection |

| Tendonitis | Intra-articular injection (40 mg) | Injection |

Case Study Insights:

- Patients with osteoarthritis receiving intra-articular injections reported significant pain relief and improved joint function .

Veterinary Applications

In veterinary medicine, triamcinolone acetonide is used for treating inflammatory conditions in animals.

Veterinary Uses

| Condition | Dosage Form | Administration Route |

|---|---|---|

| Allergic dermatitis | Topical ointment | Topical |

| Pruritus | Injectable form | Injection |

Case Study Insights:

- Triamcinolone acetonide has been effective in managing pruritus in dogs, providing relief from itching and inflammation associated with allergic reactions .

Pharmacodynamics and Mechanism of Action

Triamcinolone acetonide acts primarily as a glucocorticoid receptor agonist, exhibiting potent anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators. It is approximately five times more potent than cortisol, making it an effective treatment option for various inflammatory conditions .

Wirkmechanismus

Descinolone acetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects . The molecular targets include cytokines, chemokines, and other inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

Triamcinolone Acetonide: A closely related compound with similar anti-inflammatory properties.

Dexamethasone: Another potent glucocorticoid with a different fluorination pattern.

Fluocinolone Acetonide: A glucocorticoid with a similar acetonide group but different substitution patterns.

Uniqueness of Descinolone Acetonide: this compound is unique due to its specific fluorination at the 9α position and the acetonide group at the 16α,17α positions. These structural features contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

Descinalone acetonide, a synthetic corticosteroid, is primarily recognized for its anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, pharmacodynamics, clinical applications, and relevant research findings.

Descinalone acetonide belongs to the class of corticosteroids, which are characterized by their ability to modulate inflammatory responses. The compound acts by binding to the glucocorticoid receptor (GR), leading to the transcriptional regulation of anti-inflammatory genes and the suppression of pro-inflammatory cytokines. This mechanism involves:

- Receptor Binding : Descinalone acetonide exhibits high affinity for GR, facilitating its translocation into the nucleus where it influences gene expression.

- Inhibition of Inflammatory Mediators : It inhibits the production of phospholipase A2, thereby reducing arachidonic acid release and subsequent synthesis of inflammatory mediators like prostaglandins and leukotrienes .

Pharmacokinetics

- Absorption : The systemic absorption of descinalone acetonide is minimal when applied topically, with significant local effects observed in the target tissues.

- Distribution : It shows a high volume of distribution in tissues, particularly in inflamed areas.

- Metabolism : The drug undergoes hepatic metabolism, with metabolites excreted primarily through the kidneys.

- Half-Life : The half-life ranges from 1.3 to 1.7 hours, indicating a relatively short duration of action unless formulated for sustained release .

Clinical Applications

Descinalone acetonide is utilized in various therapeutic contexts, particularly in dermatology and ophthalmology. Its applications include:

- Dermatological Conditions : Effective in treating inflammatory skin disorders such as eczema and psoriasis due to its potent anti-inflammatory properties.

- Ocular Disorders : Used in intravitreal implants for chronic conditions like diabetic macular edema (DME), demonstrating sustained release and prolonged therapeutic effects .

Case Studies and Clinical Trials

-

FAME Study :

- Objective : Evaluate the efficacy of fluocinolone acetonide inserts in patients with DME.

- Results : Patients receiving fluocinolone showed significant improvement in visual acuity compared to control groups over a 24-month period.

- Dosage Comparison : The study compared 0.2 μg/day versus 0.5 μg/day doses, with both showing beneficial outcomes but a superior risk-to-benefit ratio for the lower dose .

-

Ultradeformable Vesicles Study :

- Investigated the delivery of triamcinolone acetonide using Transfersomes.

- Results indicated that this method significantly prolonged anti-inflammatory action compared to conventional formulations, highlighting the potential for enhanced delivery systems for corticosteroids like descinalone acetonide .

Summary of Biological Activity

| Property | Description |

|---|---|

| Class | Corticosteroid |

| Mechanism of Action | GR agonist; inhibits inflammatory mediators |

| Primary Uses | Dermatological and ocular conditions |

| Pharmacokinetics | Minimal systemic absorption; hepatic metabolism; renal excretion |

| Half-Life | 1.3 - 1.7 hours |

Eigenschaften

CAS-Nummer |

2135-14-0 |

|---|---|

Molekularformel |

C24H31FO5 |

Molekulargewicht |

418.5 g/mol |

IUPAC-Name |

8-acetyl-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C24H31FO5/c1-13(26)24-19(29-20(2,3)30-24)11-17-16-7-6-14-10-15(27)8-9-21(14,4)23(16,25)18(28)12-22(17,24)5/h8-10,16-19,28H,6-7,11-12H2,1-5H3 |

InChI-Schlüssel |

BSHYASCHOGHGHW-UHFFFAOYSA-N |

SMILES |

CC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC(O2)(C)C |

Isomerische SMILES |

CC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C)C |

Kanonische SMILES |

CC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC(O2)(C)C |

Key on ui other cas no. |

2135-14-0 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.